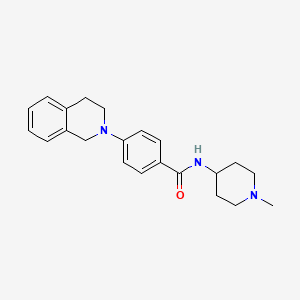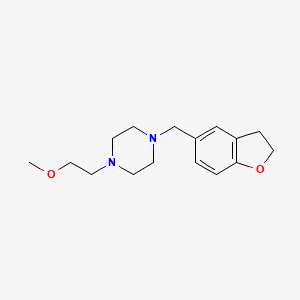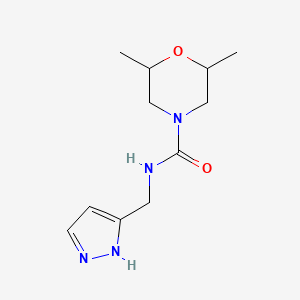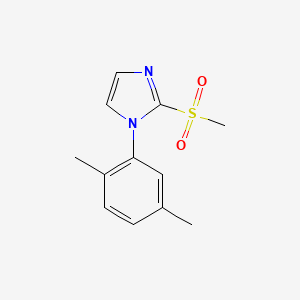
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4. In inflammation research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disease research, it has been found to activate the Nrf2-ARE signaling pathway and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and does not cause significant side effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
合成方法
The synthesis of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole involves the reaction of 2-(1-methylpyrazol-4-yl)acetonitrile with 2-bromo-1-(2,3-dihydroindol-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thioamide to give the final compound.
科学研究应用
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19-9-13(8-17-19)16-18-14(11-21-16)10-20-7-6-12-4-2-3-5-15(12)20/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJCDDDHKEAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)
